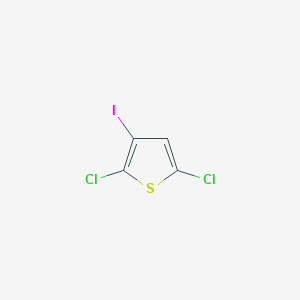

2,5-Dichloro-3-iodothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2IS/c5-3-1-2(7)4(6)8-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXGPXPLIDOIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515016 | |

| Record name | 2,5-Dichloro-3-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43225-59-8 | |

| Record name | 2,5-Dichloro-3-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-3-iodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,5-Dichloro-3-Iodothiophene: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of the synthesis of 2,5-dichloro-3-iodothiophene from 2,5-dichlorothiophene, a critical transformation for the development of novel therapeutic agents and functional organic materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed examination of the underlying chemical principles, validated experimental protocols, and critical safety considerations.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable synthetic intermediate. The thiophene core is a prevalent scaffold in numerous pharmaceuticals and agrochemicals. The specific substitution pattern of this molecule, featuring two chlorine atoms and a strategically positioned iodine atom, offers a versatile platform for further chemical elaboration. The carbon-iodine bond is particularly amenable to a wide array of cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings, enabling the introduction of diverse molecular fragments. The chlorine atoms, while sterically and electronically influencing the reactivity of the thiophene ring, also provide additional sites for potential functionalization or can be retained to modulate the physicochemical properties of the final product.

Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway

The synthesis of this compound from 2,5-dichlorothiophene proceeds via an electrophilic aromatic substitution (SEAr) reaction. The thiophene ring, although less aromatic than benzene, is sufficiently electron-rich to undergo substitution by an electrophilic iodine species.

The chlorine atoms at the 2- and 5-positions are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directing due to the resonance effect of their lone pairs of electrons. In the case of 2,5-dichlorothiophene, the only available positions for substitution are the 3- and 4-positions. The electronic environment of the thiophene ring directs the incoming electrophile to one of these positions. Due to the directing influence of the two chlorine atoms, the iodine atom will preferentially substitute at the 3-position.

The general mechanism involves the generation of a potent iodine electrophile (I+), which then attacks the electron-rich thiophene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate restores the aromaticity of the thiophene ring, yielding the final iodinated product.

Figure 1: Generalized mechanism of electrophilic iodination of 2,5-dichlorothiophene.

Recommended Synthetic Protocols

Two primary, well-established methods are presented for the synthesis of this compound. The choice of method may depend on factors such as available reagents, desired scale, and safety considerations.

Method 1: Iodination using Iodine and Mercuric Oxide

This classical and robust method, adapted from a trusted Organic Syntheses procedure for the iodination of thiophene, utilizes molecular iodine in the presence of mercuric oxide as an oxidant and acid scavenger.[1]

3.1.1. Experimental Protocol

Materials:

-

2,5-Dichlorothiophene

-

Iodine (I₂)

-

Yellow Mercuric Oxide (HgO)

-

Dichloromethane (CH₂Cl₂) or another suitable solvent like benzene or ligroin[1]

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)[1]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dichlorothiophene (1.0 eq.) in dichloromethane.

-

Cool the flask in an ice bath.

-

With vigorous stirring, add yellow mercuric oxide (0.8-1.0 eq.) to the solution.

-

Slowly and portion-wise, add iodine (1.0-1.1 eq.) to the cooled suspension. The reaction is exothermic and the color of the mercuric oxide will change to red as mercuric iodide is formed.[1]

-

After the addition of iodine is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the solid mercuric iodide. Wash the solid residue with a small amount of dichloromethane.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer with 10% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

3.1.2. Key Experimental Considerations:

-

Safety: Mercuric oxide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Stoichiometry: Precise control of the stoichiometry is crucial to avoid over-iodination or incomplete reaction.

-

Temperature Control: Maintaining a low temperature during the initial addition of reagents helps to control the exothermic reaction.

Method 2: Iodination using N-Iodosuccinimide (NIS) and an Acid Catalyst

This method offers a milder and often more regioselective alternative to the use of molecular iodine and a strong oxidant.[2] N-Iodosuccinimide serves as the source of the electrophilic iodine, and a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), enhances the electrophilicity of the iodine.[3]

3.2.1. Experimental Protocol

Materials:

-

2,5-Dichlorothiophene

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA) or another suitable acid catalyst

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography apparatus (for purification)

Procedure:

-

To a solution of 2,5-dichlorothiophene (1.0 eq.) in acetonitrile or dichloromethane in a round-bottom flask, add N-iodosuccinimide (1.0-1.2 eq.).

-

Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq.) to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or GC-MS.

-

Once the reaction is complete, quench the reaction by adding 10% aqueous sodium thiosulfate solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

3.2.2. Causality Behind Experimental Choices:

-

NIS as an Iodine Source: NIS is a convenient and easy-to-handle solid that provides a controlled release of electrophilic iodine.

-

Acid Catalyst: The acid protonates the succinimide nitrogen of NIS, making the iodine atom more electrophilic and accelerating the rate of reaction.[3]

-

Solvent Choice: Acetonitrile and dichloromethane are common solvents for this type of reaction as they are relatively inert and can dissolve both the substrate and the reagents.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Parameter | 2,5-Dichlorothiophene (Starting Material) | This compound (Product) |

| Molecular Formula | C₄H₂Cl₂S | C₄HCl₂IS |

| Molecular Weight | 153.03 g/mol | 278.93 g/mol |

| Appearance | Colorless liquid | Expected to be a liquid or low-melting solid |

| ¹H NMR (CDCl₃) | δ ~6.9 ppm (s, 2H)[4] | Expected singlet for the C4-H |

| ¹³C NMR (CDCl₃) | Expected signals for C2/C5 and C3/C4 | Expected signals for C2, C3, C4, and C5 |

Characterization Notes:

-

¹H NMR: The disappearance of the singlet at ~6.9 ppm corresponding to the two equivalent protons in the starting material and the appearance of a new singlet in the aromatic region for the single proton at the 4-position of the product is a key indicator of a successful reaction.

-

Mass Spectrometry: The mass spectrum of the product should show the characteristic molecular ion peak corresponding to the molecular weight of this compound. The isotopic pattern for two chlorine atoms and one iodine atom will be distinctive.

Safety and Hazard Management

All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

2,5-Dichlorothiophene: This compound is a flammable liquid and vapor.[2]

-

Iodine: Iodine is harmful if swallowed or inhaled and causes skin and eye irritation.

-

Mercuric Oxide: Highly toxic if swallowed, in contact with skin, or if inhaled. It is also toxic to aquatic life with long-lasting effects. Extreme caution must be exercised when handling this reagent.

-

N-Iodosuccinimide: Can cause skin and eye irritation.

-

Trifluoroacetic Acid: Corrosive and causes severe skin burns and eye damage.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound from 2,5-dichlorothiophene is a readily achievable transformation using established electrophilic iodination methodologies. Both the classic iodine/mercuric oxide method and the milder NIS/acid catalyst approach offer viable routes to this important synthetic intermediate. Careful attention to experimental detail, particularly with respect to stoichiometry, temperature control, and safety precautions, is paramount for a successful and safe synthesis. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently produce this valuable building block for their drug discovery and materials science endeavors.

References

-

Minnis, W. 2-Iodothiophene. Org. Synth.1932 , 12, 44. DOI: 10.15227/orgsyn.012.0044. [Link]

- Coon, C. L. Process for making 2,5-dichlorothiophene. U.S. Patent 2,492,644, issued December 27, 1949.

-

G. A. Olah, Q. Wang, N. J. Trivedi, G. K. S. Prakash, Synthesis1991 , 1991(9), 739-740. [Link]

-

Joshi, S. N.; Vyas, S. M.; Wu, H.; Duffel, M. W.; Parkin, S.; Lehmler, H.-J. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron2011 , 67(39), 7461–7469. [Link]

-

PubChem. 2,5-Dichlorothiophene-3-carboxylic acid. [Link]

-

Lehmler, H. J.; Joshi, S. N.; Vyas, S. M.; Wu, H.; Duffel, M. W.; Parkin, S. Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron2011 , 67(39), 7461-7469. [Link]

-

Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Lett.2002 , 43(29), 5047–5048. [Link]

-

Stavber, S.; Jereb, M.; Zupan, M. Selective C–H Iodination of (Hetero)arenes. Org. Lett.2021 , 23(13), 5174–5178. [Link]

-

SpectraBase. Thiophene, 2,5-dichloro-. [Link]

-

Yamamoto, T.; Toyota, K.; Morita, N. An efficient and regioselective iodination of electron-rich aromatic compounds using N-chlorosuccinimide and sodium iodide. Tetrahedron Lett.2010 , 51(10), 1364–1366. [Link]

-

KCIL Chemofarbe Group. 2,5-Dichlorothiophene. [Link]

-

Jereb, M.; Stavber, S.; Zupan, M. Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. Acta Chim. Slov.2006 , 53, 845-852. [Link]

-

El-Ghanam, A. M. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules2021 , 26(16), 4885. [Link]

-

Brandsma, L.; Verkruijsse, H. D. On the synthesis of 2,5-dihydrothiophene. Recl. Trav. Chim. Pays-Bas1974 , 93(11), 319-321. [Link]

-

Lew, H. Y.; Noller, C. R. 2-Iodothiophene. Org. Synth.1953 , 33, 47. DOI: 10.15227/orgsyn.033.0047. [Link]

- Hartough, H. D.; Kosak, A. I. Process of preparing acylated monochlorothiophenes. U.S. Patent 2,540,675, issued February 6, 1951.

-

Mandrile, F.; et al. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules2023 , 28(14), 5489. [Link]

Sources

purification of 2,5-dichloro-3-iodothiophene by recrystallization

An In-Depth Technical Guide to the Purification of 2,5-dichloro-3-iodothiophene by Recrystallization

Foreword: The Pursuit of Purity in Heterocyclic Chemistry

In the landscape of pharmaceutical and materials science research, the thiophene scaffold is a cornerstone for innovation. The compound this compound is a highly functionalized building block, offering multiple, distinct reactive sites for complex molecular construction. Its utility, however, is directly proportional to its purity. Trace impurities, such as isomers or residual starting materials, can lead to unpredictable reaction kinetics, diminished yields, and compromised performance in the final application, be it an active pharmaceutical ingredient (API) or an organic semiconductor. This guide provides a comprehensive, field-proven methodology for the purification of this compound via recrystallization, moving beyond a simple protocol to explain the fundamental causality behind each strategic choice.

Physicochemical Profile & Impurity Landscape

A successful purification strategy begins with a deep understanding of the target molecule and its likely contaminants.

1.1. Characterizing the Target: this compound

While extensive data for this specific molecule is not broadly published, we can deduce its critical properties from its structure and data from analogous compounds.

-

Structure: A five-membered aromatic thiophene ring substituted with two electron-withdrawing chlorine atoms and one large, polarizable iodine atom.

-

Polarity: The molecule is moderately polar. The electronegative chlorine atoms create significant dipole moments, while the large iodine atom contributes to its polarizability. This profile suggests solubility in a range of organic solvents.

-

Solid State: Like many substituted thiophenes, it is expected to be a solid at room temperature, making recrystallization a viable purification method.[1]

1.2. Anticipating the Contaminants: The Impurity Profile

Impurities are typically introduced during synthesis. The synthesis of halogenated thiophenes often involves electrophilic substitution on a pre-existing thiophene ring.[2][3] This can generate a predictable spectrum of impurities.

-

Isomeric Impurities: The most challenging impurities to remove are often isomers, such as 2,4-dichloro-3-iodothiophene or 3,4-dichloro-2-iodothiophene, which may have very similar solubility profiles.

-

Starting Materials: Unreacted 2,5-dichlorothiophene is a common impurity.[4]

-

Side-Reaction Products: This can include under-iodinated species (2,5-dichlorothiophene), over-halogenated products, or byproducts from coupling reactions.[5][6]

The primary goal of recrystallization is to select a solvent system where the solubility of this compound is highly temperature-dependent, while the impurities remain either highly soluble or largely insoluble across the entire temperature range.

The Cornerstone of Purity: Solvent Selection

The selection of an appropriate solvent is the most critical factor in developing a successful recrystallization protocol. The principle of "like dissolves like" is our starting point, but a more nuanced approach is required for optimal results.[7] An ideal solvent should exhibit the following characteristics:

-

High Solubilizing Power at Elevated Temperatures: The solvent must completely dissolve the crude this compound near its boiling point.

-

Low Solubilizing Power at Low Temperatures: The compound should be sparingly soluble in the cold solvent to maximize crystal recovery.

-

Favorable Impurity Solubility: Impurities should be either freely soluble at all temperatures (remaining in the mother liquor) or insoluble (removable via hot filtration).

-

No Reactivity: The solvent must be chemically inert towards the compound.

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

2.1. A Rational Approach to Solvent Screening

Based on the moderately polar nature of this compound, we can propose a logical list of candidate solvents for screening.

| Solvent | Class | Rationale for Selection | Potential Outcome |

| Hexane/Heptane | Non-polar Aliphatic | Unlikely to dissolve the target compound even when hot, due to polarity mismatch. May be useful as an anti-solvent. | Low solubility at all temperatures. |

| Isopropanol | Polar Protic (Alcohol) | Offers a balance of polar (hydroxyl) and non-polar (isopropyl) character. A strong candidate for creating the required solubility gradient. | High potential for success. |

| Ethanol | Polar Protic (Alcohol) | Similar to isopropanol but slightly more polar. May show higher solubility at room temperature, potentially reducing yield. | Good potential, may require lower temperatures for crystallization. |

| Toluene | Aromatic | The aromatic ring can interact favorably with the thiophene ring. Its polarity is relatively low. | May be a good solvent, but the solubility gradient might not be steep enough. |

| Acetone | Polar Aprotic (Ketone) | A strong, polar solvent. Likely to dissolve the compound readily at room temperature, making it a poor choice for primary recrystallization. | Likely too effective a solvent. |

This systematic screening process is fundamental to establishing a robust and repeatable purification method.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure purity at each stage.

3.1. Materials and Equipment

-

Crude this compound

-

Candidate solvents (e.g., Isopropanol)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Condenser

-

Buchner funnel and filter flask

-

Filter paper

-

Vacuum oven

-

Analytical equipment (Melting point apparatus, NMR, GC-MS)

3.2. Step-by-Step Methodology

-

Initial Dissolution:

-

Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a magnetic stir bar.

-

Add the selected solvent (e.g., isopropanol) dropwise at room temperature until a slurry is formed.

-

Place the flask on a hot plate, attach a condenser, and bring the solvent to a gentle boil with stirring.

-

Continue adding hot solvent in small portions until the solid has just completely dissolved. Causality Note: Adding a minimal amount of hot solvent is crucial to ensure the solution is saturated, maximizing yield upon cooling.

-

-

Hot Filtration (If Necessary):

-

If insoluble impurities are observed in the hot solution, perform a hot filtration.

-

Pre-heat a second flask and a funnel. Place a fluted filter paper in the funnel.

-

Quickly pour the hot solution through the filter paper to remove insoluble matter. Causality Note: Pre-heating prevents premature crystallization of the product on the funnel or filter paper.

-

-

Crystallization:

-

Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

-

-

Crystal Collection and Washing:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent. Causality Note: Using ice-cold solvent removes residual mother liquor containing dissolved impurities without dissolving a significant amount of the purified product.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

3.3. Workflow Visualization

The entire purification and validation process can be visualized as follows:

Caption: Workflow for the recrystallization of this compound.

Purity Validation: The Self-Validating System

Trust in a purification protocol is established through rigorous analytical validation.

| Analysis Technique | Purpose | Expected Result for High Purity |

| Melting Point | Assess purity and identity | A sharp melting range (e.g., < 1 °C) indicates high purity. |

| NMR Spectroscopy | Structural confirmation and impurity identification | Clean spectrum with expected shifts and integrations. Absence of signals corresponding to likely impurities (e.g., 2,5-dichlorothiophene). |

| GC-MS | Detect volatile impurities | A single major peak corresponding to the product's mass. Purity > 99.5%. |

This analytical feedback loop is critical. If purity targets are not met, a second recrystallization or optimization of the solvent system may be necessary.

Troubleshooting Common Recrystallization Issues

| Problem | Probable Cause(s) | Solution(s) |

| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / Solution is supersaturated. | Re-heat the solution to dissolve the oil, add slightly more solvent, and cool slowly. / Try a lower-boiling point solvent. |

| No Crystal Formation | Too much solvent was used. / The compound is very soluble even at low temperatures. | Evaporate some of the solvent and attempt to cool again. / Scratch the inside of the flask with a glass rod to induce nucleation. / Introduce a seed crystal. |

| Low Yield | Too much solvent was used. / The compound has significant solubility in the cold solvent. / Premature crystallization during hot filtration. | Ensure the solution is fully saturated. / Cool the filtrate for a longer period or at a lower temperature. / Ensure filtration apparatus is pre-heated. |

Safety and Handling

Halogenated organic compounds require careful handling in a well-ventilated chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Storage: Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[8]

This guide provides a robust framework for developing a highly effective purification protocol for this compound. By understanding the underlying chemical principles and integrating a self-validating analytical workflow, researchers can confidently produce the high-purity material essential for advancing their scientific objectives.

References

-

Thermo Fisher Scientific. Safety Data Sheet: 1-(2,5-Dichloro-3-thienyl)ethan-1-one. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet: 2,5-Diiodothiophene. [Link]

-

Alchemist-chem. 2,5-Dichloro-3-acetylthiophene: Properties, Uses, Safety Data. [Link]

-

KCIL Chemofarbe Group. 2,5-Dichlorothiophene. [Link]

- Google Patents. US2492644A - Process for making 2,5-dichlorothiophene.

-

PubChem. 2,5-Dichlorothiophene-3-carboxylic acid. [Link]

-

Beilstein Journal of Organic Chemistry. Pseudo five-component synthesis of 2,5- di(hetero)arylthiophenes via a one-pot Sonogashira– Glaser cyclization sequence. [Link]

-

Organic Syntheses. 2-Iodothiophene. [Link]

-

Pharmaceutical Technology. Evaluating Impurities in Drugs (Part I of III). [Link]

-

Arkivoc. Identification and synthesis of impurities formed during sertindole preparation. [Link]

Sources

- 1. 2,5-ジヨードチオフェン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 5. pharmtech.com [pharmtech.com]

- 6. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.ca [fishersci.ca]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 2,5-Dichloro-3-iodothiophene

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate 2,5-dichloro-3-iodothiophene. It covers the compound's identifiers, physicochemical properties, a detailed safety and handling protocol, its synthetic utility, and a validated experimental procedure for its preparation.

Introduction and Strategic Importance

This compound is a polysubstituted heterocyclic compound of significant interest in synthetic organic chemistry. The thiophene nucleus is a well-established scaffold in medicinal chemistry and materials science, and its precise functionalization is key to developing novel molecular entities. This specific compound, featuring two chloro substituents and one iodo substituent, offers a unique platform for sequential and regioselective cross-coupling reactions.

The differential reactivity of the C-I and C-Cl bonds under various catalytic conditions (e.g., Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings) allows for a stepwise introduction of different functionalities. The iodine at the 3-position is the most labile site for oxidative addition to a metal catalyst, enabling initial modification at this position while leaving the more robust chloro groups at the 2- and 5-positions available for subsequent transformations. This strategic advantage makes this compound a valuable building block for creating complex, multi-substituted thiophene derivatives used in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[1]

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The key identifiers and known physical properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 43225-59-8 | |

| Molecular Formula | C₄HCl₂IS | - |

| Molecular Weight | 278.93 g/mol | - |

| Calculated LogP | 4.22 | [2] |

| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | Inferred |

| Boiling Point | Predicted: Higher than 2,5-dichlorothiophene (162 °C) | |

| Solubility | Predicted: Insoluble in water, soluble in common organic solvents (e.g., DCM, THF, Hexanes) | Inferred |

Note: Due to the compound's status as a specialized intermediate, comprehensive, experimentally determined data is limited. Predicted properties are inferred from the structural analogs 2,5-dichlorothiophene and various iodothiophenes.

Safety Data and Handling Protocols

As of the date of this document, a specific Safety Data Sheet (SDS) for this compound (CAS 43225-59-8) is not widely available. Therefore, a robust hazard assessment must be conducted based on the known profiles of its structural analogs: 2,5-dichlorothiophene and iodinated thiophenes.[3][4][5] This approach ensures a high standard of safety in the laboratory.

3.1. Hazard Assessment and GHS Classification (Inferred)

The hazard profile is a composite of the risks associated with chlorinated and iodinated aromatic systems.

| Hazard Class | GHS Category (Predicted) | Basis for Classification |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. (Based on 2-iodothiophene)[6] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. (Based on 2- and 3-iodothiophene)[4][5] |

| Serious Eye Damage/Irritation | Category 2A / 1 | Causes serious eye irritation or damage. (Based on iodothiophenes)[5][6] |

| Acute Aquatic Toxicity | Category 3 | Harmful to aquatic life. (Based on general halogenated aromatics) |

3.2. Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection is mandatory when handling this compound.

Caption: Workflow for Safe Handling of Halogenated Thiophenes.

3.3. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

3.4. Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3] Refrigeration (2-8°C) is recommended for long-term stability, protected from light.

-

Disposal: Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations. This material should be treated as hazardous waste.

Synthesis and Experimental Protocol

The most direct route to this compound is the electrophilic iodination of commercially available 2,5-dichlorothiophene. The electron-withdrawing nature of the two chlorine atoms deactivates the thiophene ring, necessitating a potent iodinating system.[7]

Causality of Reagent Choice:

-

Substrate: 2,5-Dichlorothiophene (CAS 3172-52-9) is the logical starting material.

-

Iodinating Agent: N-Iodosuccinimide (NIS) is a common and effective source of electrophilic iodine (I⁺). It is solid, easier to handle than elemental iodine, and avoids the generation of HI as a byproduct.

-

Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) is required to protonate the NIS, making it a much more reactive electrophile capable of overcoming the deactivation of the dichlorothiophene ring.

-

Solvent: A non-reactive, anhydrous solvent like dichloromethane (DCM) or acetonitrile is suitable for the reaction.

Caption: Electrophilic iodination of 2,5-dichlorothiophene.

Step-by-Step Protocol: Synthesis of this compound

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 2,5-dichlorothiophene (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the substrate completely (approx. 5-10 mL per gram of substrate).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.

-

Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS, 1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled substrate solution over 15-20 minutes.

-

Catalyst Addition: Once the NIS addition is complete, slowly add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise. The reaction mixture may change color.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench it by pouring the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will neutralize any remaining iodine and acid. Stir vigorously until the organic layer is colorless.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford the pure this compound.

References

-

KCIL Chemofarbe Group. (n.d.). 2,5-Dichlorothiophene. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodothiophene. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Differential Reactivity of C-I vs. C-Cl Bonds in 2,5-dichloro-3-iodothiophene

Abstract

This technical guide provides a comprehensive analysis of the differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in 2,5-dichloro-3-iodothiophene. This molecule serves as a powerful and versatile building block in modern organic synthesis, particularly for the construction of complex heteroaromatic systems used in pharmaceuticals, agrochemicals, and materials science. The pronounced difference in reactivity between the C-I and C-Cl bonds allows for highly selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. This guide will delve into the fundamental principles governing this selectivity, provide field-proven experimental protocols, and offer mechanistic insights to empower researchers in leveraging this unique reactivity for advanced molecular design.

Introduction: The Strategic Value of Halo-Thiophenes

Polyhalogenated thiophenes are cornerstone intermediates in synthetic chemistry. Among them, this compound stands out due to the distinct electronic and steric environments of its three halogen substituents. The ability to selectively address one halogen while leaving others untouched is paramount for efficient and convergent synthesis. The primary focus of this guide is the chemoselective functionalization of the C-I bond at the C-3 position in the presence of two C-Cl bonds at the C-2 and C-5 positions. This selectivity is the key to unlocking the molecule's potential for creating diverse, multi-substituted thiophene derivatives.[1]

Fundamental Principles of Carbon-Halogen Bond Reactivity

The selective activation of one carbon-halogen (C-X) bond over another in palladium-catalyzed cross-coupling reactions is primarily governed by the bond dissociation energy (BDE) of the respective C-X bonds.[2] The general mechanism for these transformations, which earned Heck, Negishi, and Suzuki the 2010 Nobel Prize in Chemistry, proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

The Decisive Role of Bond Dissociation Energy (BDE)

The first and often rate-determining step of the catalytic cycle is the oxidative addition, where the Pd(0) catalyst inserts into the C-X bond.[6] This step is highly sensitive to the strength of the bond being broken. Weaker bonds undergo oxidative addition more readily and under milder conditions. The C-I bond is significantly weaker than the C-Cl bond, establishing a clear reactivity hierarchy.

Table 1: Comparison of Average Carbon-Halogen Bond Dissociation Energies (BDE)

| Bond | Average BDE (kJ/mol) | Relative Reactivity Trend in Oxidative Addition |

| C-F | ~485 | Lowest |

| C-Cl | ~327 | Low |

| C-Br | ~285 | High |

| C-I | ~213 | Highest |

Data compiled from various sources.[7][8]

As illustrated in Table 1, the energy required to cleave a C-I bond is substantially lower than that for a C-Cl bond. This fundamental energetic difference is the primary driver for the high chemoselectivity observed in the reactions of this compound.

The Palladium Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is crucial for rationalizing reaction outcomes and optimizing conditions. A generalized cycle, applicable to reactions like Suzuki, Stille, and Negishi, provides the framework for our discussion.[5][6]

Figure 2: Selective Suzuki-Miyaura Coupling at the C-I Bond.

Experimental Protocol: Selective Suzuki-Miyaura Arylation

-

System Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). [9]4. Reaction: Heat the mixture to a controlled temperature, typically between 80-90 °C, and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2,5-dichloro-3-arylthiophene.

Causality and Trustworthiness: The choice of a phosphine-ligated palladium catalyst and a moderate temperature is deliberate. These conditions provide sufficient energy to activate the C-I bond but are below the activation energy threshold for the C-Cl bonds. [10][11]The aqueous base is crucial for activating the boronic acid in the transmetalation step. [12]This protocol is self-validating as the starting material's disappearance correlates directly with the appearance of a single, mono-arylated product, confirming the high selectivity of the process.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an organohalide with a terminal alkyne, typically using a dual palladium/copper catalytic system. [13]

Figure 3: Selective Sonogashira Coupling at the C-I Bond.

Experimental Protocol: Selective Sonogashira Alkynylation

-

System Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable anhydrous solvent like THF or DMF.

-

Catalyst Addition: Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%), and the copper(I) iodide (CuI) co-catalyst (1-5 mol%). [14]3. Base Addition: Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The high reactivity of the C-I bond often allows this reaction to proceed under very mild conditions. [13][15]Monitor for completion.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove salts. Concentrate the filtrate and redissolve in an organic solvent. Wash with water or a dilute ammonium chloride solution to remove residual copper and amine salts.

-

Purification: Dry, concentrate, and purify the product by flash column chromatography.

Causality and Trustworthiness: The Sonogashira coupling is exceptionally well-suited for selective C-I functionalization because it can often be run at or near room temperature. [16]The copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step. [13]The mildness of these conditions ensures that the activation energy for C-Cl bond cleavage is never reached, leading to excellent chemoselectivity.

Stille Coupling

The Stille reaction couples an organohalide with an organostannane (organotin) reagent. It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback. [17][18]

Figure 4: Selective Stille Coupling at the C-I Bond.

Experimental Protocol: Selective Stille Coupling

-

System Preparation: Charge a Schlenk flask with this compound (1.0 equiv), the organostannane reagent (e.g., R-SnBu₃) (1.05-1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under an inert atmosphere. [19]2. Solvent Addition: Add an anhydrous, degassed solvent such as toluene or THF.

-

Reaction: Heat the mixture, typically to 80-110 °C. The reaction progress is monitored by an appropriate chromatographic method.

-

Work-up: After cooling, the reaction mixture can be treated with an aqueous potassium fluoride (KF) solution to precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration.

-

Purification: The filtrate is extracted with an organic solvent, dried, concentrated, and purified by column chromatography.

Causality and Trustworthiness: While Stille couplings often require higher temperatures than Sonogashira reactions, the energy difference between C-I and C-Cl activation remains sufficient to ensure selectivity. [20]The choice of catalyst and ligands can be tuned to optimize the reaction rate without compromising this selectivity. The KF work-up is a critical, self-validating step that efficiently removes the toxic and often chromatographically challenging tin byproducts. [17]

Other Selective Couplings: Negishi and Kumada

-

Negishi Coupling: This reaction utilizes highly reactive organozinc reagents. [21][22]Due to their high reactivity, Negishi couplings can often be performed at lower temperatures, further enhancing the selectivity for the C-I bond over the C-Cl bonds. The general catalytic cycle is analogous to that shown in Figure 1. [23][24]* Kumada Coupling: Employing powerful Grignard (organomagnesium) reagents, Kumada couplings are highly effective but have limited functional group tolerance due to the basicity and nucleophilicity of the Grignard reagent. [25][26][27]The reaction is typically catalyzed by either palladium or nickel complexes and proceeds with high selectivity for the C-I bond. [1][28]

Exploiting Selectivity: Strategies for Sequential Functionalization

The true synthetic power of this compound is realized in sequential coupling strategies. After the initial selective reaction at the C-3 position, the two C-Cl bonds remain available for further functionalization, often under more forcing conditions or with catalyst systems specifically designed for C-Cl activation.

Figure 5: Conceptual Workflow for Sequential Functionalization.

This stepwise approach allows for the controlled and predictable synthesis of unsymmetrically substituted thiophenes, which would be difficult to achieve through other methods. For example, a Sonogashira coupling can be performed at the C-I position, followed by a Suzuki coupling at the C-Cl positions using a more active catalyst system, yielding a tri-substituted thiophene with three distinct functionalities. [29][30]

Conclusion

The differential reactivity of the carbon-halogen bonds in this compound is a direct consequence of their disparate bond dissociation energies. The C-I bond, being significantly weaker than the C-Cl bonds, undergoes selective oxidative addition with palladium(0) catalysts under mild conditions. This inherent chemoselectivity enables its use as a versatile platform for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings, to selectively functionalize the C-3 position. By understanding the fundamental mechanistic principles and applying the robust protocols detailed in this guide, researchers can effectively leverage this molecule to construct complex, multi-functionalized thiophene scaffolds for applications in drug discovery and materials science.

References

-

Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

-

The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Royal Swedish Academy of Sciences. [Link]

-

Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

-

Gendron, T., & Leclerc, M. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

-

LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]

-

Itami, K., et al. (2016). One-Pot Halogen Dance/Negishi Coupling of Dibromothiophenes for Regiocontrolled Synthesis of Multiply Arylated Thiophenes. Chemistry – A European Journal, 22(46), 16450-16454. [Link]

-

LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

McCullough, R. D. (2004). The Synthesis of Conjugated Polythiophenes by Kumada Cross-Coupling. Advanced Materials, 10(2), 93-116. [Link]

-

Wikipedia. (n.d.). Kumada coupling. [Link]

-

ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]

-

Reddy, V. P., et al. (2007). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Organic Letters, 9(19), 3781-3783. [Link]

-

NROChemistry. (n.d.). Kumada Coupling. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]

-

Wikipedia. (n.d.). Negishi coupling. [Link]

-

Li, J., et al. (2013). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 49(58), 6534-6536. [Link]

-

NROChemistry. (n.d.). Stille Coupling. [Link]

-

Wikipedia. (n.d.). Stille reaction. [Link]

-

Gatti, F. C., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9295-9306. [Link]

-

Carvalho, D. B., et al. (2013). Synthesis of Thiophene Acetylenes via Sonogashira Cross- Coupling Reactions. 15th Brazilian Meeting on Organic Synthesis. [Link]

-

DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Cella, R., et al. (2012). Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. Advanced Synthesis & Catalysis, 354(13), 2465-2474. [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

-

LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

-

Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?[Link]

-

LibreTexts Chemistry. (2015). 21.01.3.3: Negishi Coupling. [Link]

-

Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. [Link]

-

Prof. Merlin. (2019). Sonogashira coupling. YouTube. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

ResearchGate. (n.d.). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. [Link]

-

Feng, Y., et al. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(17), 6952-6963. [Link]

-

Barbero, N., et al. (2017). Improved Synthesis of 4-([2,2':5',2''-Terthiophen]-3'-ylethynyl)-2,2'-bipyridine, a Key Ligand for Electrocatalytic CO2 Reduction. Molecules, 22(1), 123. [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. [Link]

-

ResearchGate. (n.d.). Dissociation energies (in kJ mol −1 ) of C−Hal (Hal = Cl, Br, I) and.... [Link]

-

Reddit. (2012). Why does the bond dissociation energy differ across same bonds in different compounds?[Link]

-

Asghar, M. N., et al. (2018). Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials. Molecules, 23(12), 3298. [Link]

-

Squibb, J. A., et al. (2023). Probing C–I Bond Fission in the UV Photochemistry of 2-Iodothiophene with Core-to-Valence Transient Absorption Spectroscopy. arXiv. [Link]

-

El-Mekawy, R. (2019). Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions. Spectrum: Concordia University Research Repository. [Link]

-

Zhang, H., et al. (2016). Visible light activation of C–Cl and C–F bonds in persistent organic pollutants using cerium(iii) triamidoamine complex. Dalton Transactions, 45(44), 17611-17615. [Link]

Sources

- 1. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 2. reddit.com [reddit.com]

- 3. nobelprize.org [nobelprize.org]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Stille Coupling | NROChemistry [nrochemistry.com]

- 18. Stille reaction - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. uwindsor.ca [uwindsor.ca]

- 21. Negishi coupling - Wikipedia [en.wikipedia.org]

- 22. Negishi Coupling [organic-chemistry.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 25. Kumada coupling - Wikipedia [en.wikipedia.org]

- 26. Kumada Coupling | NROChemistry [nrochemistry.com]

- 27. Kumada Coupling [organic-chemistry.org]

- 28. researchgate.net [researchgate.net]

- 29. iris.unito.it [iris.unito.it]

- 30. Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]

solubility of 2,5-dichloro-3-iodothiophene in common organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Dichloro-3-Iodothiophene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound with significant potential as a building block in the synthesis of novel organic materials and pharmaceutical agents. Its utility in cross-coupling reactions and other functionalization chemistries makes it a valuable intermediate for creating complex molecular architectures. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive framework and detailed experimental protocols for its determination.

Theoretical Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of this compound, featuring a thiophene ring substituted with two chlorine atoms and one iodine atom, dictates its overall polarity and potential for intermolecular interactions.

The presence of the polar carbon-halogen bonds and the sulfur heteroatom introduces some degree of polarity to the molecule. However, the largely nonpolar thiophene ring and the bulky halogen atoms are expected to result in a compound with predominantly nonpolar to moderately polar characteristics. It is not expected to be soluble in water due to the absence of functional groups capable of hydrogen bonding with water molecules.

Based on these structural considerations, a predicted solubility profile in common organic solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Low to Moderate | The nonpolar nature of hexane will have some affinity for the thiophene ring, but the polar C-Cl and C-I bonds may limit high solubility. |

| Toluene | High | The aromatic nature of toluene can engage in favorable π-π stacking interactions with the thiophene ring, and its overall nonpolar character is compatible with the solute. | |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM is a polar aprotic solvent that is effective at dissolving a wide range of organic compounds. Its polarity is well-suited to the moderate polarity of this compound. |

| Tetrahydrofuran (THF) | High | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity makes it a good solvent for a variety of organic molecules. | |

| Acetone | Moderate to High | Acetone is a relatively polar aprotic solvent that should effectively solvate the polar regions of the molecule. | |

| Acetonitrile | Moderate | While polar, acetonitrile is also a good solvent for many organic compounds. Its interaction with the nonpolar regions of the molecule might be less favorable than with THF or DCM. | |

| Polar Protic | Methanol | Low | The strong hydrogen bonding network of methanol will be disrupted by the non-hydrogen bonding solute, making dissolution energetically unfavorable. |

| Ethanol | Low to Moderate | Ethanol is slightly less polar than methanol and has a larger nonpolar alkyl chain, which may slightly improve solubility compared to methanol. |

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following protocol outlines a standard gravimetric method for determining the solubility of a solid compound in an organic solvent.

Experimental Protocol: Gravimetric Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, THF, acetone, acetonitrile, methanol, ethanol)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated with the solute.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume (e.g., 1 mL) of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dishes containing the filtered solutions in a vacuum oven at a temperature below the boiling point of the solvent to gently evaporate the solvent. Alternatively, a desiccator under vacuum can be used.

-

-

Mass Determination and Calculation:

-

Once the solvent has completely evaporated, reweigh the evaporation dishes containing the dried solute.

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), using the following formula:

Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered solution in L)

-

Diagram of Experimental Workflow:

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-dichloro-3-iodothiophene

Abstract

2,5-dichloro-3-iodothiophene is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of complex organic materials and pharmaceutical agents. Its utility hinges on precise structural verification, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. While direct experimental spectra are not widely published, this document leverages established principles of NMR spectroscopy and extensive data from analogous halogenated thiophenes to present a robust theoretical framework for spectral prediction and interpretation. Furthermore, it outlines detailed, field-proven protocols for the acquisition and processing of high-fidelity NMR data for this class of compounds, ensuring researchers can confidently characterize this valuable synthetic intermediate.

Introduction: The Structural Significance of this compound

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science. The strategic placement of halogen substituents—specifically chlorine and iodine—on the thiophene core creates a versatile platform for further chemical modification. The chlorine atoms at the 2- and 5-positions primarily serve to modulate the electronic properties of the ring and can participate in various coupling reactions. The iodine atom at the 3-position is a particularly valuable functional handle, renowned for its high reactivity in cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[1]

Given that the regiochemistry of this tri-substituted pattern dictates the subsequent synthetic pathways and final product architecture, unambiguous structural confirmation is paramount. NMR spectroscopy provides the necessary atomic-level insight to verify the precise arrangement of substituents. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of the target molecule, explaining the causal factors that govern its unique spectral signature.

Foundational Principles: Substituent Effects in Halogenated Thiophenes

The chemical shift (δ) of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems like thiophene, the positions of NMR signals are governed by a combination of inductive and anisotropic effects.

-

Inductive Effects : Electronegative substituents, such as chlorine, withdraw electron density from the ring through the sigma bond network. This "deshielding" of the ring protons and carbons causes their corresponding NMR signals to shift to a higher frequency (downfield).

-

Heavy Atom Effect : Iodine, despite being the least electronegative halogen, introduces a unique and powerful shielding effect on the carbon to which it is directly attached (the ipso-carbon). This is due to the large number of electrons in iodine, which induces significant spin-orbit coupling. This phenomenon typically causes the signal for the iodine-bearing carbon to shift dramatically to a lower frequency (upfield), a diagnostic feature in ¹³C NMR.[2][3]

-

Anisotropic Effects : The circulating π-electrons of the thiophene ring generate their own magnetic field. This field opposes the applied external magnetic field in the region of the ring protons, leading to their characteristic deshielding and downfield chemical shifts compared to non-aromatic protons.

For this compound, the interplay of these effects from three distinct halogen atoms results in a predictable and unique spectral fingerprint.

Predicted ¹H NMR Spectral Analysis

The structure of this compound contains only one proton, located at the C-4 position.

-

Expected Multiplicity : Since there are no adjacent protons within a three-bond coupling distance, the signal for the H-4 proton is expected to be a singlet (s) .

-

Predicted Chemical Shift : The chemical shift of the remaining proton on a thiophene ring is influenced by all substituents. In unsubstituted thiophene, the β-protons (at C3 and C4) resonate around δ 7.1 ppm.[4] In 2,5-dichlorothiophene, the two equivalent β-protons appear as a singlet at δ 6.96 ppm. The introduction of the iodine atom at the adjacent C-3 position is expected to deshield the H-4 proton due to iodine's inductive effect. Therefore, the chemical shift for the H-4 proton is predicted to be slightly downfield of the 2,5-dichlorothiophene value, likely in the range of δ 7.0–7.3 ppm .

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is expected to show four distinct signals, one for each carbon atom in the thiophene ring. The prediction of their chemical shifts relies on understanding the individual and combined influence of the halogen substituents.

-

C-2 and C-5 (Chloro-substituted carbons) : Chlorine atoms are strongly electron-withdrawing and deshield the carbons to which they are attached. In 2,5-dichlorothiophene, these carbons appear at δ 125.4 ppm. The additional iodine at C-3 will have a minor electronic influence, suggesting the signals for C-2 and C-5 in the target molecule will remain in a similar downfield region, predicted around δ 125–130 ppm .

-

C-3 (Iodo-substituted carbon) : This carbon is subject to the powerful "heavy atom effect." While inductive effects would suggest a downfield shift, the spin-orbit coupling induced by the large iodine atom dominates, causing a dramatic upfield shift. For comparison, the iodinated carbon in 2-iodothiophene appears at δ 73.1 ppm.[2] A similar strong shielding is anticipated here, making this the most upfield signal of the ring carbons, predicted in the range of δ 75–85 ppm .

-

C-4 (Proton-bearing carbon) : This carbon is flanked by an iodo-substituted carbon and a chloro-substituted carbon. Its chemical shift will be a balance of the electronic effects from these neighbors. In 2,5-dichlorothiophene, the protonated carbons are at δ 127.5 ppm. The adjacent iodine will likely provide some shielding. Therefore, the C-4 signal is predicted to be in the region of δ 128–132 ppm .

Summary of Predicted Spectral Data

The following table summarizes the predicted NMR spectral data for this compound, assuming a standard deuterated solvent like CDCl₃.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | |||

| H-4 | 7.0 – 7.3 | Singlet (s) | The sole proton on the thiophene ring. |

| ¹³C | |||

| C-3 | 75 – 85 | Singlet | Ipso-carbon attached to iodine; significant upfield shift due to heavy atom effect. |

| C-2 / C-5 | 125 – 130 | Singlet | Carbons attached to chlorine; deshielded. Two distinct signals are expected. |

| C-4 | 128 – 132 | Singlet | Proton-bearing carbon. |

Note: These are theoretically predicted values based on substituent effects observed in analogous compounds. Actual experimental values may vary slightly.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality, verifiable NMR data for this compound, adherence to a rigorous experimental protocol is essential.[5]

Sample Preparation

-

Compound Purity : Ensure the compound is of high purity (>95%), as impurities will complicate spectral analysis. Purify via column chromatography or recrystallization if necessary.

-

Solvent Selection : Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing properties for many organic compounds and its single residual solvent peak.[6]

-

Internal Standard : For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solution. TMS is defined as δ 0.00 ppm for both ¹H and ¹³C spectra.

-

Filtration : Filter the resulting solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition

These protocols are based on a standard 400 or 500 MHz NMR spectrometer.[7]

¹H NMR Acquisition:

-

Pulse Program : Standard single-pulse (zg30).

-

Spectral Width (SW) : 12-16 ppm, centered around 6 ppm.

-

Acquisition Time (AQ) : 3-4 seconds to ensure good resolution.

-

Relaxation Delay (D1) : 2-5 seconds to allow for full proton relaxation.

-

Number of Scans (NS) : 8-16 scans, sufficient for a compound of this concentration.

¹³C NMR Acquisition:

-

Pulse Program : Standard proton-decoupled pulse program with NOE (zgpg30).

-

Spectral Width (SW) : ~220 ppm, from approximately -10 to 210 ppm.

-

Acquisition Time (AQ) : 1-2 seconds.

-

Relaxation Delay (D1) : 2 seconds.

-

Number of Scans (NS) : Due to the low natural abundance of ¹³C, a higher number of scans is required. Typically 512 to 2048 scans are needed for a good signal-to-noise ratio.

Data Processing

-

Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform on the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm.

-

Referencing : Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) can be used.[6]

Visualizations: Structure and Workflow

To provide a clear visual reference, the molecular structure and a standard workflow for NMR analysis are presented below using the Graphviz DOT language.

Caption: Molecular structure of this compound with atom numbering.

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

While experimental NMR data for this compound remains elusive in readily accessible literature, a thorough analysis based on fundamental principles and comparative data provides a confident prediction of its ¹H and ¹³C NMR spectra. The anticipated spectra are simple, characterized by a single proton signal and four distinct carbon signals, with the iodo-substituted carbon exhibiting a diagnostically strong upfield shift. This technical guide provides researchers with the theoretical foundation to interpret the NMR spectra of this compound and a practical, robust protocol to acquire high-quality data for its unambiguous characterization. This knowledge is crucial for professionals in drug development and materials science who rely on such halogenated heterocycles for the synthesis of novel and functional molecules.

References

-

Beilstein Journals. (n.d.). Supporting Information for Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira. Retrieved from [Link]

-

Bruker. (2012). NMR Solvent Data Chart. Retrieved from [Link]

-

Dalton Transactions. (2021). Electronic Supplementary Material (ESI) for Dalton Transactions. The Royal Society of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H activation and C-O cleavage to lead thioesters. Retrieved from [Link]

- Szymański, S., et al. (2022).

- Ie, Y., et al. (2014).

- Peters, G. M., et al. (2005). Synthesis and photochromism of 1,2-bis(5-aryl-2-phenylethynylthien-3-yl)hexafluorocyclopentene derivatives. The Journal of Organic Chemistry.

- Ismail, M. A., et al. (2019). Figure S4. 13 C NMR spectrum (100 MHz, CDCl 3 ) of 2-phenylthiophene (3b). Current Organic Chemistry.

-

KCIL Chemofarbe Group. (n.d.). 2,5-Dichlorothiophene. Retrieved from [Link]

- Lokesh, K., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives.

- Lokesh, K., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives.

- Coonradt, H. L. (1949). Process for making 2,5-dichlorothiophene. U.S.

- Jha, S. S. (1961). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A.

- National Testing Agency. (2023). Syllabus for Chemistry (SCQP08).

-

ATB (Automated Topology Builder). (n.d.). (1S)-2-(Methylamino)-1-phenylethanol | C9H13NO | MD Topology | NMR | X-Ray. Retrieved from [Link]

- Sone, C., & Noda, K. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section.

Sources

- 1. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 2. 2-Iodothiophene(3437-95-4) 13C NMR spectrum [chemicalbook.com]

- 3. 2-Iodothiophene(3437-95-4) 1H NMR [m.chemicalbook.com]

- 4. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,5-dichloro-3-iodothiophene Fragmentation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Date: January 18, 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of 2,5-dichloro-3-iodothiophene. As a halogenated heterocyclic compound, its mass spectral behavior is governed by the interplay of the thiophene ring's stability and the fragmentation patterns dictated by its chloro and iodo substituents. This document serves as a valuable resource for researchers in synthetic chemistry, drug development, and analytical sciences who are working with or anticipate encountering this and structurally related molecules. By understanding its fragmentation "fingerprint," scientists can achieve unambiguous identification, confirm synthetic outcomes, and characterize potential impurities. This guide will delve into the fundamental principles of EI-MS, present a detailed, predictive analysis of the fragmentation of the title compound based on empirical data from analogous structures, provide a robust experimental protocol for its analysis, and offer insights into data interpretation.

Introduction: The Significance of Halogenated Thiophenes